molecular formula C6H6ClN3O2 B6265522 methyl 3-amino-6-chloropyridazine-4-carboxylate CAS No. 1784117-49-2

methyl 3-amino-6-chloropyridazine-4-carboxylate

Cat. No.: B6265522
CAS No.: 1784117-49-2
M. Wt: 187.58 g/mol
InChI Key: GKPKAXNMDLEJIG-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a pyridazine ring substituted with an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylate ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-chloropyridazine-4-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloropyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 3-amino-6-chloropyridazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-6-chloropyridazine-4-carboxylate is primarily determined by its interaction with biological targets. The amino group at the 3-position and the chlorine atom at the 6-position play crucial roles in binding to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-3-chloropyridazine-4-carboxylate
  • Methyl 6-chloropyridazine-4-carboxylate
  • Methyl 3-amino-4-chloropyridazine-6-carboxylate

Uniqueness

Methyl 3-amino-6-chloropyridazine-4-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the pyridazine ring allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

1784117-49-2

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 3-amino-6-chloropyridazine-4-carboxylate

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-4(7)9-10-5(3)8/h2H,1H3,(H2,8,10)

InChI Key

GKPKAXNMDLEJIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1N)Cl

Purity

95

Origin of Product

United States

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